Compound Description: This compound, similar to compound 8, is also a naphtho-furan derivative investigated for its antimicrobial properties. []
Compound Description: This compound, synthesized through Povarov cycloaddition and N-furoylation, belongs to the N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide class, recognized for its diverse therapeutic potential including anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. []
Compound Description: This antiviral molecule has been characterized and investigated for its vibrational spectroscopic signatures and potential inhibitory activity against viruses. []
Compound Description: This compound’s crystal structure reveals intramolecular π–π interactions and various intermolecular interactions contributing to its crystal packing. []
Compound Description: Synthesized and characterized using various spectroscopic techniques, this compound exhibits moderate herbicidal and fungicidal activities. []
Compound Description: This series of compounds were synthesized and evaluated for their antibacterial activities and human aldose reductase (AR) enzyme inhibition. []
Compound Description: Fourteen compounds in this series, featuring a thiazolidinone ring and a quinazolinone moiety, exhibited mild-to-moderate cytotoxic activity against K562 and MCF7 cell lines. []
Compound Description: This benzothiazepine derivative was synthesized and characterized using various spectroscopic techniques. []
16. 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin- 4(3H)-ones with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents* Compound Description: Novel derivatives of this compound were synthesized and demonstrated promising antimicrobial activity, exceeding the reference drug Streptomycin in some cases. []* Relevance: While this compound shares the acetamide group with 2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide, the absence of a furan ring and the presence of benzimidazole, thieno[2,3-d]pyrimidin-4(3H)-one and 1,2,4-oxadiazol-5-ylmethyl moieties make it structurally distinct from the target compound.
Compound Description: This novel non-condensed pyrazoline-bearing hybrid molecule incorporates 1,3,4-thiadiazole and dichloroacetic acid moieties and was synthesized using a "cost-effective" approach. []
19. (E)-3-(furan-2-yl)-2-phenyl-N-tosylacrylamide and (E)-3-phenyl-2-(m-tolyl)-N-tosylacrylamide* Compound Description: These two N-tosylacrylamide compounds, (I) and (II) respectively, were investigated for their crystal structures, revealing the E conformation about their C=C bonds and various intermolecular interactions. []* Relevance: While compound (I) shares the furan ring feature with 2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide, both compounds lack the acetamide group and incorporate a tosylacrylamide moiety, making them structurally distinct from the target compound.
Compound Description: Synthesized from 4,4′-diselanediyldianiline, this compound was studied for its cytotoxicity against oligodendrocytes and its redox profile using in vitro assays. []
Compound Description: A series of these derivatives (4) were synthesized via a one-pot, three-component synthesis using DBU as a catalyst. []
23. N,N-Diethyl-2-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide* Compound Description: The crystal structure of this compound, containing a thiazolidine ring, is stabilized by an intramolecular C—H⋯S interaction and various intermolecular hydrogen bonds. []* Relevance: Although this compound possesses an acetamide group, it lacks a furan ring and incorporates a thiazolidine ring, making it structurally distinct from 2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide.
24. N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl-4H-[1,2,4]triazole-3-ylsulfanyl)-acetamide* Compound Description: A new series of these compounds were synthesized via Claisen-Schmidt condensation and evaluated for their in vitro antibacterial and antifungal activities. []* Relevance: While sharing the acetamide group with 2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide, these compounds lack a furan ring and incorporate a triazole ring and a pyridine ring, making them structurally distinct from the target compound.
25. 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64)* Compound Description: This compound is a novel, orally available, potent inhibitor against broad-spectrum mutants of c-KIT kinase, showing potential as a therapeutic candidate for gastrointestinal stromal tumors. []* Relevance: While it shares the acetamide group with 2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide, the absence of a furan ring and the presence of quinoline, trifluoromethyl, and chlorine substituents distinguish CHMFL-KIT-64 from the target compound.
27. 3-(furan-2-yl)-5-(naphthalen-6-yl)-1H-pyrazole* Compound Description: The crystal structure of this pyrazole derivative revealed a H-bonded catemer structure, stabilized by N−H···N intermolecular hydrogen bonds and π–π stacking interactions. []* Relevance: Sharing the furan ring feature with 2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide, this compound lacks the acetamide group and incorporates a pyrazole ring and a naphthalene ring system, making it structurally distinct from the target compound.
28. N- (2, 3-difluorophenyl) -2- [4- ( {7-methoxy-5- [ (2r) -piperidin. -2-ylmethoxy] quinazoli n-4-yl}amino) -lh-pyrazol-1-yl] acetamide and n- (2, 3 -d i fluoro phenyl) -2- [4- ( {7-ethoxy-5- [ (2r) -piperidin. -2-ylmethoxy] quinazolin* Compound Description: These compounds were designed and investigated for their potential use in treating proliferative diseases, particularly cancer. []* Relevance: Although these compounds share the acetamide group with 2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide, they lack the furan ring and incorporate multiple other structural elements like a pyrazole ring, a quinazoline ring, and a piperidine ring, making them significantly different from the target compound.
29. (S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate* Compound Description: This teraryl oxazolidinone compound demonstrates potent antimicrobial activity, particularly against MRSA, and exhibits a good safety profile. []* Relevance: Sharing the acetamide group with 2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide, this compound lacks a furan ring and incorporates an oxazolidinone ring, a pyrazole ring, and a pyridine ring, making it structurally distinct from the target compound.
30. 2-Amino-6-furan-2-yl-4-substituted nicotinonitriles* Compound Description: This class of compounds, containing a 2-amino nicotinonitrile core, was designed as A2A adenosine receptor antagonists. The presence of at least one furan group was found beneficial for high affinity towards the receptor. []* Relevance: Sharing the furan ring with 2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide, these compounds lack the acetamide group and feature a nicotinonitrile core, differentiating them from the target compound.
32. N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide (5)* Compound Description: This indole analog was synthesized and characterized using spectroscopic techniques and single crystal X-ray diffraction. []* Relevance: Sharing the acetamide group with 2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide, this compound lacks the furan ring and features an indole ring system and a carboxamide group, making it structurally distinct from the target compound.
36. N‐(4‐(4‐substitutedphenyl)‐6‐(substituted aryl) pyrimidin‐2‐yl)‐2‐(2‐isonicotinoyl hydrazinyl) acetamide* Compound Description: Synthesized from isonicotinohydrazide, this series of compounds were designed and investigated for their potential antituberculosis, antimalarial, and antiprotozoal activities. []* Relevance: While this compound shares the acetamide group with 2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide, the absence of a furan ring and the presence of pyrimidine, isonicotinoyl hydrazinyl, and substituted phenyl rings differentiate it from the target compound.
Compound Description: This compound, incorporating a pyrazole and a thiazole ring, was synthesized and characterized using spectroscopic techniques, including FT-IR, NMR, and LCMS. []
Compound Description: The crystal structure of this compound, featuring a benzimidazole core and two morpholine rings, was elucidated. []
39. 4a,7a-Dihydroxy-1-(2-hydroxyethyl)-5-methyl-2′,3′,4a,5′,6′,7a-hexahydrospiro[cyclopenta[b]pyridine-4,4′-pyran]-2,7(1H,3H)-dione* Compound Description: This spirocyclic compound was synthesized using an environmentally friendly photochemical approach involving an ESIPT-promoted ring contraction and intramolecular cyclization. []* Relevance: This compound, lacking both a furan ring and an acetamide group, is structurally dissimilar to 2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide. The presence of a spirocyclic structure with a cyclopenta[b]pyridine and a pyran ring further distinguishes it from the target compound.
41. N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide* Compound Description: This compound, containing a thiadiazole ring, was synthesized and evaluated for its in vitro cytotoxicity, showing potential anticancer activity. []* Relevance: While this compound shares the acetamide group with 2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide, the lack of a furan ring and the presence of a thiadiazole ring and a trifluoromethylphenyl group distinguish it from the target compound.
42. N‐(2‐(Piperazin‐1‐yl)phenyl)arylamide Derivatives* Compound Description: A series of these compounds were synthesized via the Ugi four-component reaction and evaluated for their β-secretase (BACE1) inhibitory activity. []* Relevance: These derivatives, although sharing the acetamide group with 2-ethoxy-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide, lack the furan ring and incorporate a piperazine ring linked to a phenyl ring, making them structurally distinct from the target compound.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.